REACTION_SMILES
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[OH:1][C:2]1([CH2:13][c:14]2[c:15]([C:20](=[O:21])[NH:22][CH3:23])[cH:16][cH:17][cH:18][cH:19]2)[N:3]([CH3:12])[C:4](=[O:11])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21.[S:24](=[O:25])(=[O:26])([OH:27])[OH:28]>>[C:2]12([N:3]([CH3:12])[C:4](=[O:11])[c:5]3[cH:6][cH:7][cH:8][cH:9][c:10]31)[CH2:13][c:14]1[c:15]([cH:16][cH:17][cH:18][cH:19]1)[C:20](=[O:21])[N:22]2[CH3:23]
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Name
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CNC(=O)c1ccccc1CC1(O)c2ccccc2C(=O)N1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)c1ccccc1CC1(O)c2ccccc2C(=O)N1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CN1C(=O)c2ccccc2CC12c1ccccc1C(=O)N2C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |